4-(trifluoromethyl)-1H-Pyrazol-3-amine
Overview
Description
4-(trifluoromethyl)-1H-Pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring substituted with a trifluoromethyl group at the 4-position and an amine group at the 3-position
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(trifluoromethyl)phenol, are known to interact with various biological targets
Mode of Action
It’s worth noting that structurally similar compounds, such as 3-trifluoromethyl-4-nitrophenol (tfm), have been hypothesized to impair mitochondrial oxidative phosphorylation or interfere with gill ion uptake .
Biochemical Pathways
These studies suggest that the biotransformation reactions include hydroxylation/defluorination, demethylation, decarboxylation, and piperzine ring cleavage .
Pharmacokinetics
Similar compounds, such as flutamide, are known to undergo extensive first-pass metabolism, resulting in major metabolites like 2-hydroxyflutamide and the hydrolysis product 3-trifluoromethyl-4-nitroaniline .
Result of Action
For instance, trifluralin, a dinitroaniline herbicide, inhibits the germination of spores and the development of infection structures .
Action Environment
It’s known that certain herbicides, such as trifluralin, act better when soil humidity is between high and elevated .
Biochemical Analysis
Biochemical Properties
4-(trifluoromethyl)-1H-Pyrazol-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions can lead to the modulation of reactive oxygen species (ROS) levels within cells, thereby influencing cellular redox states. Additionally, this compound has been found to bind to specific proteins involved in cell signaling pathways, potentially altering their activity and downstream effects .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can affect cellular processes such as proliferation, differentiation, and apoptosis. Moreover, the compound’s impact on cellular metabolism includes alterations in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, thereby modulating biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the transcriptional landscape of cells .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell signaling and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing antioxidant defenses and improving metabolic function . At high doses, this compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic transformations can influence the bioavailability and activity of this compound within biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cellular membranes and distributed to various cellular compartments. Additionally, this compound can accumulate in specific tissues, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize to specific cellular compartments, such as mitochondria and the endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct this compound to its site of action. The subcellular distribution of the compound can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethyl)-1H-Pyrazol-3-amine typically involves the cycloaddition of hydrazines to β-trifluoromethylated vinamidinium salts or 2-(trifluoromethyl)-1,3-diketones . Another method includes the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions . The optimized reaction conditions for this method involve using copper(II) triflate (Cu(OTf)2) and phenanthroline (phen) as catalysts, with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile at 35°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the copper-catalyzed cycloaddition method mentioned above could be adapted for large-scale synthesis due to its efficiency and mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(trifluoromethyl)-1H-Pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cycloaddition Reactions: As mentioned in the preparation methods, cycloaddition reactions are crucial for synthesizing this compound.
Common Reagents and Conditions
Copper Catalysts: Copper(II) triflate (Cu(OTf)2) and phenanthroline (phen) are commonly used catalysts.
Bases: 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is a frequently used base in these reactions.
Major Products
Scientific Research Applications
4-(trifluoromethyl)-1H-Pyrazol-3-amine has several scientific research applications:
Pharmaceuticals: The compound is a key intermediate in the synthesis of drugs with anti-inflammatory, anticoagulant, and anticancer properties.
Agrochemicals: It is used in the development of fungicides, insecticides, and herbicides.
Materials Science: The trifluoromethyl group enhances the lipophilicity, metabolic stability, and pharmacokinetic properties of heterocyclic compounds, making it valuable in materials science.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)phenol: Another compound with a trifluoromethyl group, used in different applications.
Trifluoromethylated Pyridines: These compounds share the trifluoromethyl group and exhibit similar chemical properties.
α-(trifluoromethyl)styrene Derivatives: These compounds are versatile intermediates in organic synthesis.
Uniqueness
4-(trifluoromethyl)-1H-Pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(trifluoromethyl)-1H-pyrazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3/c5-4(6,7)2-1-9-10-3(2)8/h1H,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVOILKOLGWPBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635007 | |
Record name | 4-(Trifluoromethyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1056139-87-7 | |
Record name | 4-(Trifluoromethyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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